molecular formula C14H12ClN3O2 B1292987 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 911039-80-0

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1292987
CAS No.: 911039-80-0
M. Wt: 289.71 g/mol
InChI Key: MOIQGAFIJWLMRR-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 911039-80-0

The compound exhibits significant interactions with various biological targets:

  • Enzyme Interactions : It has been shown to interact with nucleophilic enzymes, facilitating its incorporation into metabolic pathways.
  • Cellular Metabolism : Modulates gene expression and influences cellular metabolism, affecting specific metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For example, it showed IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 Value (µM)
This compoundMCF-75.85
DoxorubicinMCF-74.53
5-FluorouracilMCF-721.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Plasmodium falciparum : In vitro tests have shown promising results against chloroquine-resistant strains of P. falciparum, with a reported IC50 value indicating strong activity .

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites, disrupting normal metabolic pathways and leading to cell death .
  • Signal Transduction Pathways : It may modulate various signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Cancer Therapy Research : A study focused on the efficacy of this compound in inhibiting RET kinase activity in cancer cells demonstrated significant potential as a novel therapeutic agent . The compound was found to effectively reduce cell proliferation driven by RET mutations.
  • Antimicrobial Efficacy : In another study evaluating a series of hydrazone derivatives, the compound was highlighted for its low cytotoxicity while maintaining high efficacy against P. falciparum, making it a candidate for further development in malaria treatment .

Properties

IUPAC Name

3-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-3-9(7-11)13(19)17-12-6-2-4-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQGAFIJWLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.0 gm (3.45 mmol) of methyl 3-(3-chlorobenzamido)benzoate in 24 mL of tetrahydrofuran was added 1.18 mL (34.5 mmol) of hydrazine hydrate. The reaction was heated overnight at 65° C. After cooling, the reaction mixture was concentrated under rotevaporation, and ether and water were added. The solid product was separated by filtration and dried in vacuo to give 3-(3-chlorobenzamido)benzhydrazide. MS m/z: 290.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

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